3,4-Dimethylcyclopent-2-enone
Overview
Description
3,4-Dimethylcyclopent-2-enone is an organic compound with the molecular formula C7H10O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers . This compound is known for its unique structure, which includes a cyclopentenone ring substituted with two methyl groups at the 3 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,4-Dimethylcyclopent-2-enone involves the Nazarov cyclization of hepta-2,5-dien-4-one. This reaction is typically carried out using phosphoric acid and formic acid at elevated temperatures . Another method involves the reaction of crotonic acid with isopropanol in the presence of concentrated sulfuric acid and benzene, followed by cyclization using phosphoric acid and phosphorus pentoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,4-Dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclopent-2-enone involves its interaction with cellular components. It is known to selectively kill tumor cells by inducing apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with similar structural features but different biological activities.
2,3-Dimethylcyclopent-2-en-1-one: A closely related compound with different substitution patterns on the cyclopentenone ring.
Uniqueness
3,4-Dimethylcyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective cytotoxicity against tumor cells sets it apart from other similar compounds .
Properties
IUPAC Name |
3,4-dimethylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3,6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSLVVAKBKYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952774 | |
Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30434-64-1 | |
Record name | 3,4-Dimethyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30434-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030434641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylcyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3,4-Dimethylcyclopent-2-en-1-one?
A1: One established method for synthesizing 3,4-Dimethylcyclopent-2-en-1-one is through a Fragmentation-Recombination Nazarov Cyclization. [] This approach utilizes readily available starting materials and proceeds through a multi-step reaction involving a polyphosphoric acid catalyst.
Q2: How can 3,4-Dimethylcyclopent-2-en-1-one be used in the synthesis of more complex molecules?
A2: 3,4-Dimethylcyclopent-2-en-1-one serves as a versatile building block in organic synthesis. For instance, it can be reacted with trialkylsilyl triflates to yield cyclopentadienyl silyl ethers. [] These ethers can be further reacted with n-butyllithium and iron chloride to produce substituted ferrocenyl trialkylsilyl ethers, which are valuable precursors to diverse ferrocene derivatives.
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